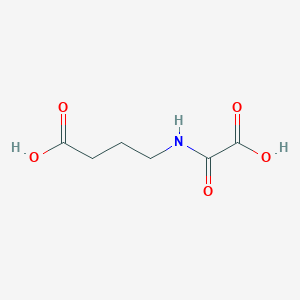

4-(Carboxyformamido)butanoic acid

Description

Properties

CAS No. |

98196-98-6 |

|---|---|

Molecular Formula |

C6H9NO5 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

4-(oxaloamino)butanoic acid |

InChI |

InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12) |

InChI Key |

ZFSRSSWMUOQXDN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CNC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Carbamic Acid Ester Formation via Coupling Reagents

The synthesis of carbamic acid esters, as demonstrated in the preparation of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters (Source), provides a foundational framework. In this approach, alcohols are converted to reactive intermediates such as chloroformates (e.g., compounds 6 in Scheme 1 of Source) or imidazole carboxylates, which subsequently react with ammonium salts to form carbamate linkages. For 4-(carboxyformamido)butanoic acid, this strategy could be adapted as follows:

Intermediate Activation :

- The carboxylic acid group of 4-aminobutanoic acid (GABA) is protected using tert-butyl or benzyl groups to prevent undesired side reactions.

- The free amine is then reacted with 2-pyridyl carbonates (e.g., 8i,l,m,p,q,s in Source) in the presence of a base such as DIPEA, forming a carbamate intermediate.

Deprotection and Cyclization :

- Acidic deprotection (e.g., trifluoroacetic acid) liberates the carboxylic acid group.

- Cyclization under mild conditions (e.g., HBTU or PyBOP coupling agents) could yield the target urea derivative.

Key Considerations :

- Yields for analogous reactions range from 17% to 76%, depending on steric and electronic factors.

- Optimal coupling agents include PyBOP and TBTU, which minimize racemization.

Friedel-Crafts Alkylation with Gamma-Butyrolactone

The one-step synthesis of 4-benzene-1-butyric acid from gamma-butyrolactone and benzene (Source) highlights the utility of lactones in electrophilic aromatic substitution. While the target compound lacks an aromatic moiety, this method suggests a pathway to functionalize butanoic acid derivatives:

Lactone Ring-Opening :

- Gamma-butyrolactone reacts with a formamide-containing nucleophile (e.g., formamide or methyl formimidate) under acidic conditions to form 4-(formamido)butanoic acid.

Oxidation to Carboxyformamido :

- Selective oxidation of the formamide group using Jones reagent or potassium permanganate introduces the additional carboxylic acid moiety.

Reaction Conditions :

- Molar ratios of lactone to nucleophile (1:1.5–2.0) and temperatures of 0–40°C.

- Hydrolysis with dilute HCl (1:2 HCl/water) ensures complete conversion.

Reduction of Ketone Intermediates

The synthesis of 4-(4-bromophenyl)butanoic acid via Wolff-Kishner reduction (Source) demonstrates the viability of ketone intermediates for installing saturated carbon chains. For 4-(carboxyformamido)butanoic acid:

Ketone Synthesis :

- 4-Oxobutanoic acid is reacted with formamide in the presence of ammonium acetate to form 4-(formamido)-4-oxobutanoic acid.

Reductive Amination :

- Catalytic hydrogenation (Pd/C, H₂) or Clemmensen reduction (Zn-Hg, HCl) reduces the ketone to a methylene group, yielding the target compound.

Yield Optimization :

- Source reports a 91.4% yield for analogous reductions using Zn-Hg amalgam and HCl.

- Reaction times of 24 hours at 100°C are critical for complete conversion.

Urea-Forming Coupling Reactions

The structural similarity between carboxyformamido groups and ureas necessitates specialized coupling strategies. General methods from peptide synthesis can be adapted:

Carbodiimide-Mediated Coupling :

- 4-Aminobutanoic acid is reacted with oxalic acid monoethyl ester using EDCI/HOBt, forming a urea linkage.

- Saponification of the ethyl ester with NaOH yields the free carboxylic acid.

Phosgene Derivatives :

- Treatment of 4-aminobutanoic acid with triphosgene generates an isocyanate intermediate, which is quenched with formic acid to install the carboxyformamido group.

Challenges :

- Competing side reactions (e.g., over-urea formation) require strict stoichiometric control.

- Anhydrous conditions (CH₂Cl₂, 0°C) improve selectivity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted products.

Scientific Research Applications

4-[(Carboxycarbonyl)amino]butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Carboxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The carboxyl and amino groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Carboxyformamido)butanoic acid with structurally related butanoic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Aryl Carbamoyl Derivatives

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid (): Structure: Features a dichlorophenyl-substituted carbamoyl group. Synthesis: Prepared via coupling reactions between 2,4-dichloroaniline and activated butanoic acid derivatives (e.g., succinic anhydride). Applications: Demonstrated antimicrobial and anticancer activities in related carbamoyl derivatives .

- 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid (): Structure: Contains both chlorobenzoyl and methoxyphenyl groups on the amide nitrogen. Reactivity: The electron-donating methoxy group may stabilize resonance structures, altering reactivity compared to purely electron-withdrawing substituents. Biological Relevance: Similar compounds are explored for enzyme inhibition due to their ability to mimic peptide bonds .

Heterocyclic-Substituted Derivatives

- 4-[Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (): Structure: Substituted with a pyrrole ring, introducing aromaticity and hydrogen-bonding sites.

Simple Amide Derivatives

- 4-Acetamidobutanoic Acid (): Structure: Acetamide substituent at the 4-position. Physicochemical Properties:

- Molecular Weight : 145.16 g/mol.

- Solubility : Higher water solubility than aromatic derivatives due to reduced hydrophobicity.

Phenoxybutanoic Acid Herbicides

- 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB) (): Structure: Phenoxy group linked to butanoic acid. Biological Activity: Acts as a synthetic auxin herbicide, disrupting plant growth. Key Data:

| Property | Value |

|---|---|

| Herbicidal Efficacy | High (IC50 < 10 μM) |

| Environmental Persistence | Moderate (t1/2 ~ 30 days) |

- Comparison: The carboxyformamido group in 4-(Carboxyformamido)butanoic acid lacks the phenoxy moiety critical for auxin mimicry, likely rendering it herbicidally inactive .

Structural and Functional Trends

Table 1: Comparative Analysis of Butanoic Acid Derivatives

Q & A

Q. What are the recommended synthetic routes for 4-(Carboxyformamido)butanoic acid derivatives?

- Methodological Answer : Synthesis often involves coupling carboxyformamido groups to a butanoic acid backbone. For example, Michael addition reactions (thioglycolic acid + α,β-unsaturated ketones) yield structurally related 4-oxo-4-arylbutanoic acids . Amidation via activated esters (e.g., NHS or EDC coupling) can introduce the carboxyformamido moiety. Friedel-Crafts acylation using maleic anhydride is another route for aryl-substituted analogs . Purification typically employs recrystallization (e.g., using ethanol/water) or HPLC, with yields optimized by controlling stoichiometry and reaction temperature (60–80°C).

Q. How should researchers characterize the purity and structure of 4-(Carboxyformamido)butanoic acid?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Compare retention times to standards .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6) for amide protons (~6.5–8.5 ppm) and carboxylic acid protons (~12 ppm). ¹³C NMR confirms carbonyl groups (170–180 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks .

- Melting Point : Compare observed values (e.g., 165–170°C for analogs) to literature .

Q. What physicochemical properties are critical for experimental design with this compound?

- Key Properties :

- Solubility : Optimize in PBS (pH 7.4) or DMSO (≤10 mM stock solutions) to avoid precipitation in assays .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl or halogen substituents) affect the bioactivity of 4-(Carboxyformamido)butanoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance enzyme inhibition (e.g., AtGH3.15 assays show 2–3× higher activity with chlorophenoxy substituents) .

- Aromatic Rings : Increase DNA intercalation potential (e.g., bromophenyl carbamoyl analogs show IC₅₀ = 12 μM in antimicrobial assays) .

- Experimental Design : Synthesize analogs systematically (e.g., para/meta substituents) and test in kinetic assays (Km, Vmax) or microbial growth inhibition .

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

- Methodological Answer :

- Comparative Kinetics : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms .

- Crystallography : Resolve binding modes (e.g., X-ray structures of enzyme-ligand complexes explain variance in IC₅₀ values) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Q. What computational strategies predict target interactions for 4-(Carboxyformamido)butanoic acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4DU3 for AtGH3.15) to rank binding affinities .

- QSAR Models : Train on datasets (e.g., IC₅₀ vs. substituent Hammett σ values) to predict antimicrobial activity .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes .

Data Contradiction Analysis Example

- Case : Analog A shows high in vitro activity but low cellular efficacy.

- Resolution Steps :

Verify solubility in assay media (e.g., DLS for aggregation).

Test metabolic stability (e.g., liver microsome incubation; LC-MS for degradation products) .

Measure intracellular concentrations via LC-MS/MS to confirm uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.